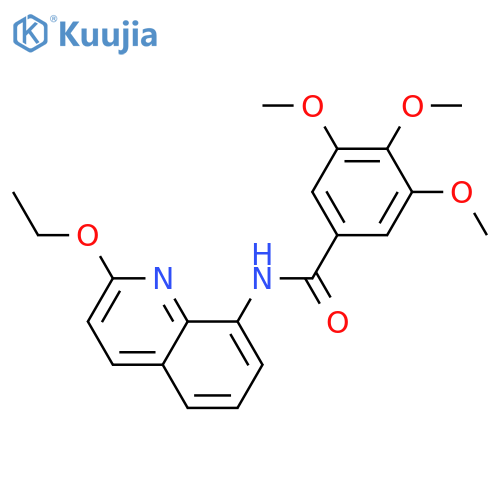Cas no 1251576-57-4 (N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide)
N-(2-エトキシキノリン-8-イル)-3,4,5-トリメトキシベンズアミドは、キノリン骨格とトリメトキシベンゼンアミド基を有する複雑な有機化合物です。その構造的特徴から、高い分子安定性と選択的結合能が期待され、医薬品開発や生化学研究におけるリード化合物としての潜在性を有しています。特に、キノリン部位のエトキシ基とベンズアミド部位のメトキシ基が分子間相互作用を最適化し、標的タンパク質との親和性向上に寄与します。本化合物は精密有機合成により高純度で調製可能であり、X線結晶構造解析やNMR分析により立体配置が確認されています。

1251576-57-4 structure
商品名:N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide
- AKOS024527407
- F5893-0374
- VU0528030-1
- 1251576-57-4
-
- インチ: 1S/C21H22N2O5/c1-5-28-18-10-9-13-7-6-8-15(19(13)23-18)22-21(24)14-11-16(25-2)20(27-4)17(12-14)26-3/h6-12H,5H2,1-4H3,(H,22,24)
- InChIKey: RWFPHFNPJPEBEW-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1=CC=C2C=CC=C(C2=N1)NC(C1C=C(C(=C(C=1)OC)OC)OC)=O
計算された属性
- せいみつぶんしりょう: 382.15287181g/mol
- どういたいしつりょう: 382.15287181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 491
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 78.9Ų
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5893-0374-5μmol |
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide |
1251576-57-4 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5893-0374-10mg |
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide |
1251576-57-4 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5893-0374-30mg |
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide |
1251576-57-4 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F5893-0374-40mg |
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide |
1251576-57-4 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F5893-0374-4mg |
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide |
1251576-57-4 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5893-0374-50mg |
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide |
1251576-57-4 | 50mg |
$160.0 | 2023-09-09 | ||
| Life Chemicals | F5893-0374-10μmol |
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide |
1251576-57-4 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5893-0374-3mg |
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide |
1251576-57-4 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5893-0374-5mg |
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide |
1251576-57-4 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5893-0374-15mg |
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide |
1251576-57-4 | 15mg |
$89.0 | 2023-09-09 |
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide 関連文献
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
3. Water
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
1251576-57-4 (N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide) 関連製品
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 4964-69-6(5-Chloroquinaldine)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
